

Structure-activity relationship (SAR) studies of 2-Amino-4,6-dimethylnicotinonitrile analogues

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylnicotinonitrile

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A comparative analysis of the structure-activity relationships (SAR) of **2-Amino-4,6-dimethylnicotinonitrile** analogues reveals critical insights into their potential as therapeutic agents, particularly in oncology. Variations in substituents on the nicotinonitrile core significantly influence their cytotoxic and inhibitory activities against various cancer cell lines. This guide provides a detailed comparison of these analogues, supported by experimental data and methodologies, to aid researchers in drug development.

Comparative Biological Activity of 2-Amino-4,6-disubstituted Nicotinonitrile Analogues

The antiproliferative activity of various 2-Amino-4,6-diphenylnicotinonitrile and related analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Analogues (APNs)[\[1\]](#)

Compound	R1	R2	IC50 (µM) vs. MDA-MB-231	IC50 (µM) vs. MCF-7
1	H	H	78.28 ± 3.9	> 100
2	H	4-OCH ₃	32.19 ± 1.6	45.37 ± 2.3
3	H	4-Cl	10.21 ± 0.5	15.64 ± 0.8
4	4-OCH ₃	H	21.56 ± 1.1	28.71 ± 1.4
5	4-OCH ₃	4-OCH ₃	45.31 ± 2.3	58.92 ± 2.9
6	4-OCH ₃	4-Cl	28.43 ± 1.4	37.19 ± 1.9
Doxorubicin	-	-	19.83 ± 1.0	25.46 ± 1.3

Table 2: Cytotoxicity of 2-Amino-4-Aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives[2][3]

Compound	Ar	R	IC50 (µM) vs. PC3	IC50 (µM) vs. MDA-MB-231	IC50 (µM) vs. A549	IC50 (µM) vs. MCF-7
S1	4-Chlorophenyl	Ethylamino	0.45	28.2	Poor/No Activity	Poor/No Activity
S2	4-Chlorophenyl	p-Tolylamino	0.85	-	-	-
S3	4-Chlorophenyl	Phenylamino	0.1	69.2	Poor/No Activity	Poor/No Activity
S4	4-Chlorophenyl	Amino	0.56	81.3	Poor/No Activity	Poor/No Activity
5-FU	-	-	7.49	0.49	-	-

Key Structure-Activity Relationship Insights

From the presented data, several SAR trends can be deduced:

- Influence of Substituents on Phenyl Rings: In the 2-amino-4,6-diphenylnicotinonitrile series, substitution on the phenyl rings at positions 4 and 6 significantly impacts cytotoxicity.[\[1\]](#)
 - An unsubstituted phenyl ring at R1 and R2 (Compound 1) results in weak activity.[\[1\]](#)
 - The introduction of an electron-withdrawing group, such as chlorine (Compound 3), at the R2 position dramatically enhances cytotoxic activity, surpassing the potency of the standard drug Doxorubicin.[\[1\]](#)
 - Electron-donating groups like methoxy (Compounds 2, 4, 5) also improve activity compared to the unsubstituted analogue, but to a lesser extent than the chloro group.[\[1\]](#)
- Activity Against Different Cancer Cell Lines: The 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited potent activity against the PC3 human prostate cancer cell line, with IC₅₀ values in the sub-micromolar range, significantly lower than the standard anticancer drug 5-fluorouracil (5-FU).[\[2\]](#) However, these compounds showed inferior or no activity against MDA-MB-231, A549, and MCF-7 cell lines compared to 5-FU.[\[2\]](#) This suggests a degree of selectivity in their cytotoxic effects.

Experimental Protocols

Synthesis of 2-Amino-4,6-diphenylnicotinonitriles (APNs, 1–6)[\[1\]](#)

The synthesis of these compounds involved a two-step process:

- Chalcone Synthesis: Equimolar amounts of the appropriate acetophenones and aldehydes were reacted under basic conditions to yield the corresponding chalcones.
- Nicotinonitrile Synthesis: The obtained chalcones were then reacted with malononitrile and ammonium acetate under refluxing conditions to produce the final 2-amino-4,6-diphenylnicotinonitrile derivatives.

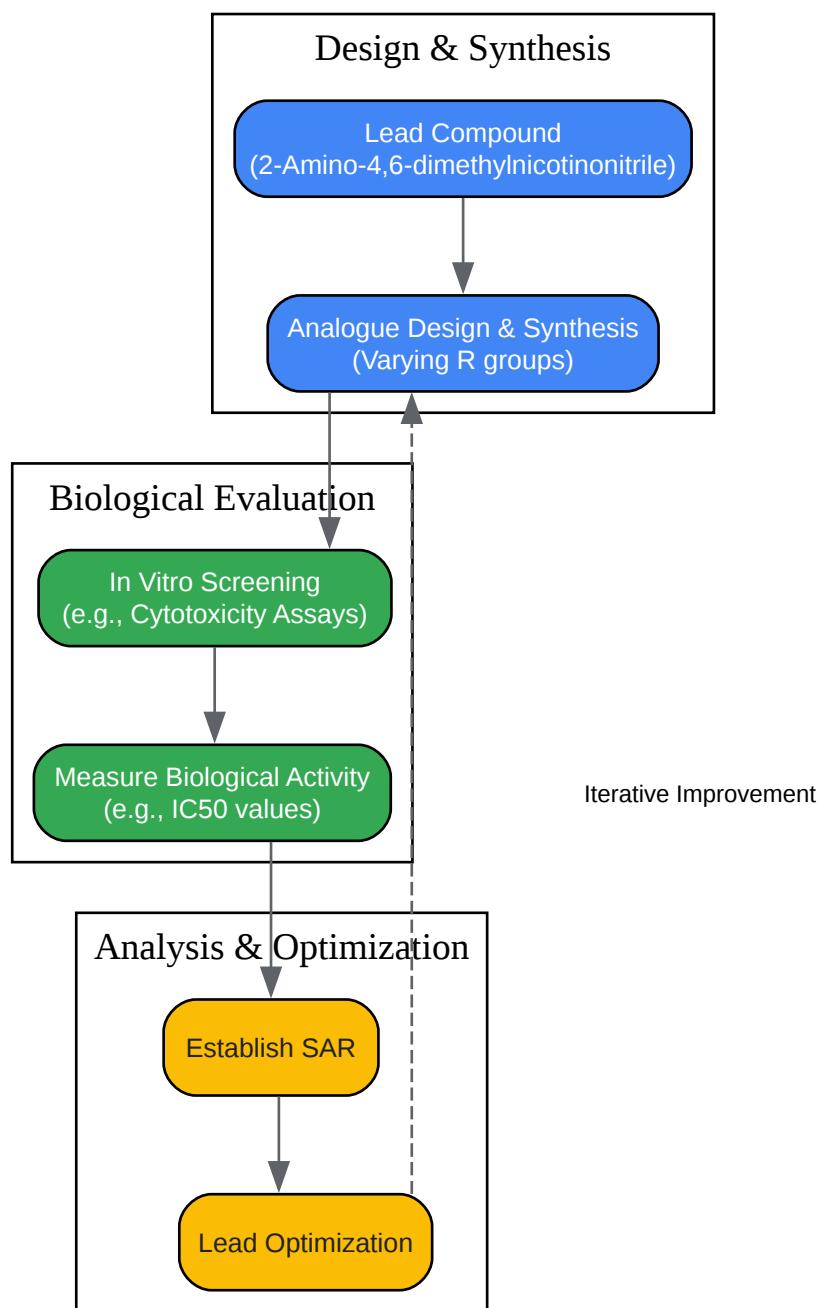
Cytotoxicity Assay (MTT Assay)[1][2]

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Human cancer cells (e.g., MDA-MB-231, MCF-7, PC3) were seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

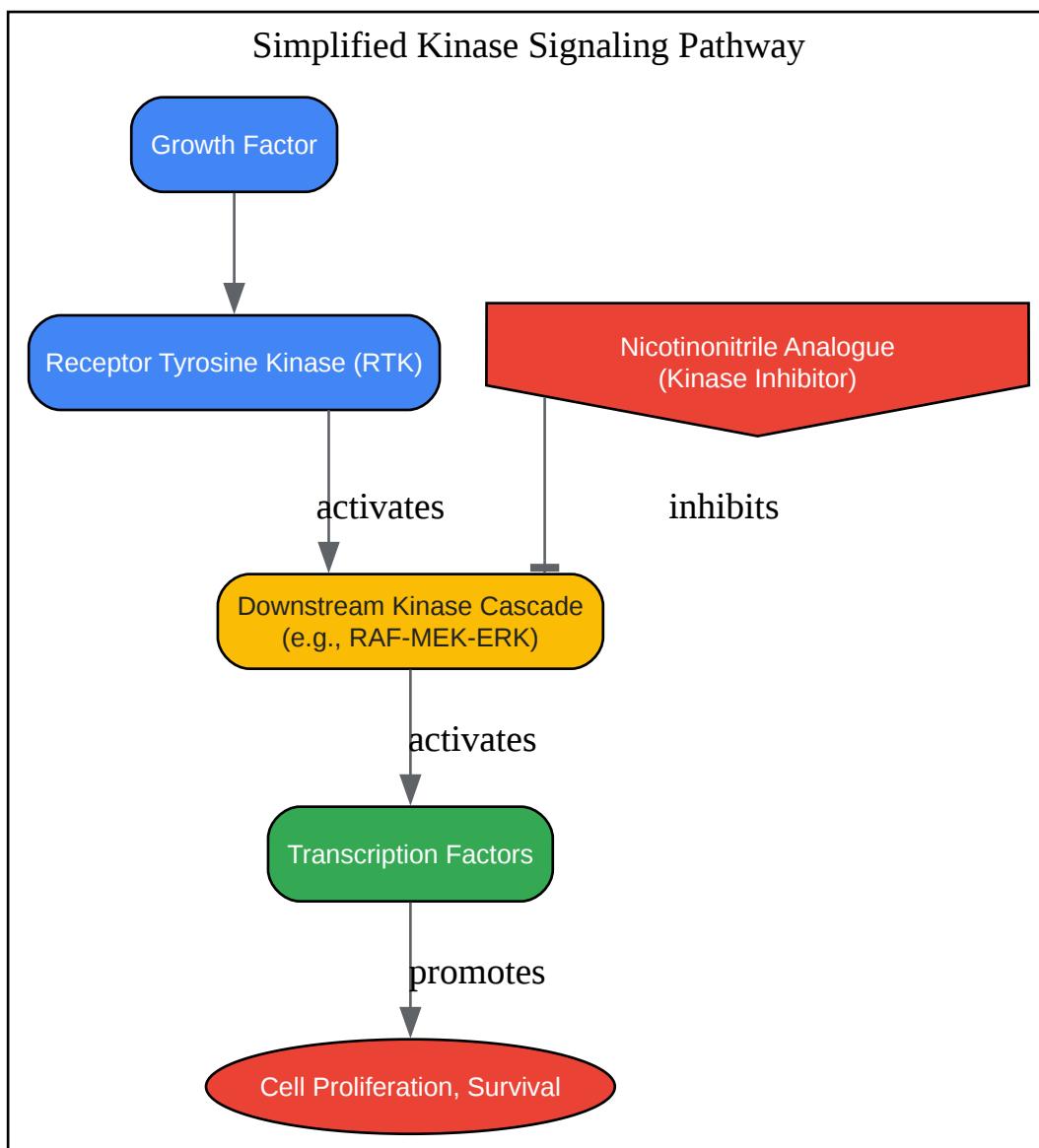
Visualizing Structure-Activity Relationship Studies and Potential Mechanisms

To understand the workflow of SAR studies and a potential mechanism of action for these compounds, the following diagrams are provided. Many nicotinonitrile derivatives are known to act as kinase inhibitors.[4][5][6][7][8][9]



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Caption: Workflow of a Structure-Activity Relationship (SAR) study.



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